3-(2-Methoxyphenyl)benzoic acid
Description
Introduction 3-(2-Methoxyphenyl)benzoic acid is a chemical compound with various applications in organic chemistry and material sciences. It is known for its distinctive structural properties which contribute to its reactivity and interaction with different chemical entities.
Synthesis Analysis The compound can be synthesized through various methods, including the condensation reactions and metallation strategies. In a specific example, the potassium salt of similar methoxy benzoic acids undergoes selective deprotonation, which is extended to the synthesis of derivatives like 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).
Molecular Structure Analysis The molecular structure of related compounds has been determined through methods like X-ray diffraction. This analysis helps in understanding the spatial arrangement of atoms and the impact of different substituents on the compound's properties (Zhao et al., 2010).
Chemical Reactions and Properties The chemical reactions involving 3-(2-Methoxyphenyl)benzoic acid or its derivatives include metallation, deprotonation, and condensation reactions. These reactions are influenced by the structural features and substituents present in the molecule. For instance, the reactivity in metallation reactions has been explored in depth (Epsztajn et al., 2000).
Physical Properties Analysis Physical properties such as melting point, solubility, and crystal structure can be affected by the molecular structure and the presence of different groups. The crystalline structure and intermolecular interactions play a significant role in determining these properties (Raffo et al., 2014).
Scientific Research Applications
Synthesis and Luminescent Properties
One area of application is in the synthesis and characterization of new materials. For example, Sivakumar et al. (2010) explored the synthesis and crystal structures of lanthanide benzoates to investigate the effect of substituents on photophysical properties. They found that substituents like methoxy groups could influence the luminescence of lanthanide complexes, offering potential applications in material science and optical devices Sivakumar et al., 2010.
Environmental Applications
In the environmental sector, derivatives of 3-(2-Methoxyphenyl)benzoic acid have been used for the adsorption and removal of contaminants. Gunjate et al. (2020) demonstrated the efficacy of chemically modified activated carbon for the adsorption of cobalt from aqueous solutions, suggesting a viable method for water purification Gunjate et al., 2020.
Bioactive Compounds and Antioxidant Activity
Lan-lan Xu et al. (2017) isolated new phenyl ether derivatives from marine-derived fungus, showing significant antioxidant activities. This highlights the potential of 3-(2-Methoxyphenyl)benzoic acid derivatives in developing new antioxidant agents and exploring their bioactive properties Xu et al., 2017.
Molecular Structure and Reactivity
Research on the molecular structure and reactivity of this compound and its derivatives offers insights into their chemical behaviors. For example, studies on the structural aspects and vibrational analysis of benzoic acid derivatives contribute to a deeper understanding of their physical and chemical properties, which is essential for their application in various scientific fields Yadav et al., 2022.
properties
IUPAC Name |
3-(2-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUUHAJQLHMNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374831 | |
Record name | 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)benzoic acid | |
CAS RN |
168618-47-1 | |
Record name | 2′-Methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168618-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168618-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.